N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-bromophenyl)-4-(indolin-1-ylsulfonyl)benzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the epidermal growth factor receptor (EGFR) and the ErbB2 receptor.
Applications De Recherche Scientifique
Chemoselective Synthesis and Biological Interest
Chemoselective synthesis techniques, such as those described by Singh et al. (2017), involve the selective N-benzoylation of aminophenols using benzoylisothiocyanates. This process yields N-(2-hydroxyphenyl)benzamides, compounds with significant biological interest, through a mechanism involving thiourea formation and subsequent elimination of thiocyanic acid (Singh, R. Lakhan, & G. S. Singh, 2017). This research highlights the synthetic flexibility and the relevance of benzamide derivatives in medicinal chemistry.
Antimicrobial and Anticancer Properties
Research into N-substituted benzamide derivatives has demonstrated their potential in antimicrobial and anticancer applications. Kumar et al. (2014) synthesized a series of N-substituted benzenesulfonamide derivatives, showing in vitro antimicrobial and anticancer activities. Some compounds exhibited efficacy against microbial strains and cancer cell lines, suggesting the structural motif's utility in developing therapeutic agents (Kumar et al., 2014).
Anti-inflammatory Activity
The synthesis of novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties demonstrates another avenue of research. These compounds, synthesized and evaluated by Limban et al. (2013), showed significant anti-inflammatory effects and a low incidence of ulcers compared to indomethacin, a common anti-inflammatory drug (Limban, Missir, & Fahelelbom et al., 2013).
Histone Deacetylase Inhibition for Alzheimer's Disease
The development of selective histone deacetylase (HDAC) inhibitors for Alzheimer's disease represents another critical research direction. Lee et al. (2018) reported on a series of hydroxamic acids based on the 5-aroylindolyl moiety, particularly highlighting a compound with potent HDAC6 inhibitory activity. This compound showed potential in decreasing phosphorylation and aggregation of tau proteins, with implications for treating Alzheimer's disease (Lee et al., 2018).
Propriétés
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN2O4S/c29-22-12-15-25(24(18-22)27(32)20-7-2-1-3-8-20)30-28(33)21-10-13-23(14-11-21)36(34,35)31-17-16-19-6-4-5-9-26(19)31/h1-15,18H,16-17H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJVBXJOCUQOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.